Technical Guide: Solubility Profile and Solvent Interaction of Ethyl(1-methoxy-3-phenylpropan-2-yl)amine
Technical Guide: Solubility Profile and Solvent Interaction of Ethyl(1-methoxy-3-phenylpropan-2-yl)amine
The following is an in-depth technical guide regarding the solubility profile of Ethyl(1-methoxy-3-phenylpropan-2-yl)amine .
[1][2]
Executive Summary
Ethyl(1-methoxy-3-phenylpropan-2-yl)amine (also referred to as N-ethyl-1-methoxy-3-phenylpropan-2-amine) is a lipophilic secondary amine structurally related to the phenethylamine class.[1][2] Its solubility profile is governed by the interplay between its hydrophobic benzyl-propyl skeleton and its polar functional groups (secondary amine and ether linkage).[1][2][3]
This guide provides a comprehensive analysis of its solubility behavior, theoretical property predictions, and validated experimental protocols for solubility determination.[1][2][3] It is designed for formulation scientists and process chemists requiring precise data for synthesis, purification (crystallization/extraction), and formulation.[1][3]
Physicochemical Characterization & Structural Analysis[1][3][4]
Understanding the solubility requires a dissection of the molecular structure.[2][3] The molecule consists of three distinct domains affecting solvent interaction:
-
Lipophilic Domain (Hydrophobic): The phenyl ring and the alkyl backbone (propyl chain + N-ethyl group).[1][2][3] This drives solubility in non-polar and chlorinated solvents.[2][3]
-
Basic Center (Ionizable): The secondary amine (
).[1][2][3] This allows for pH-dependent solubility switching (Free Base Salt).[1][2][3] -
H-Bond Acceptor (Polar): The methoxy ether linkage.[1][2][3] This enhances solubility in protic solvents (alcohols) compared to pure alkyl-phenethylamines.[1][2][3]
Table 1: Predicted Physicochemical Properties
| Property | Value (Estimated) | Significance |
| Molecular Weight | 193.29 g/mol | Low MW facilitates dissolution.[1][2] |
| LogP (Octanol/Water) | 2.1 – 2.6 | Lipophilic; prefers organic phase over aqueous.[2][3] |
| H-Bond Donors | 1 (NH) | Limited self-association; good solubility in H-bond acceptors.[1][2][3] |
| H-Bond Acceptors | 2 (N, O) | Soluble in alcohols and water (if protonated).[1][2][3] |
| Physical State (Free Base) | Oil / Low-melting Solid | Miscible with many organic solvents.[1][2][3] |
Solubility Profile in Organic Solvents[1][2][3]
The solubility of the free base form is characterized by high affinity for medium-polarity and non-polar solvents.[2][3] The hydrochloride salt , conversely, is highly soluble in water and lower alcohols but insoluble in non-polar organics.[2][3]
Solvent Compatibility Matrix (Free Base)[1][3]
| Solvent Class | Representative Solvents | Solubility Rating | Mechanistic Insight |
| Chlorinated | Dichloromethane (DCM), Chloroform | Excellent (>100 mg/mL) | Dipole-dipole interactions and high lipophilicity match.[1][2] |
| Alcohols | Methanol, Ethanol, IPA | High (>50 mg/mL) | H-bonding between solvent OH and amine/ether groups.[1][2][3] |
| Esters/Ketones | Ethyl Acetate, Acetone | Good | Favorable van der Waals and dipole interactions.[2] |
| Ethers | THF, Diethyl Ether, MTBE | Good | "Like dissolves like" (ether-ether interaction).[1][2][3] |
| Aliphatic Hydrocarbons | Hexane, Heptane, Cyclohexane | Moderate/High | Soluble due to alkyl chains, though less than in DCM.[2][3] |
| Aqueous | Water (Neutral pH) | Low (<1 mg/mL) | Hydrophobic effect dominates; requires pH < |
Visualization: Solvent Selection Logic
The following diagram illustrates the decision logic for selecting a solvent based on the intended process (Extraction vs. Crystallization).
Figure 1: Decision tree for solvent selection based on the operational unit operation.[1][2]
Experimental Determination Protocols
To validate the theoretical predictions, the following protocols should be employed. These methods comply with standard OECD 105 guidelines but are adapted for pharmaceutical intermediates.[2][3]
Protocol A: Thermodynamic Solubility (Shake-Flask Method)
Use this for precise data generation for regulatory filing or critical process parameters.[1][2][3]
Reagents: HPLC-grade solvents, Ethyl(1-methoxy-3-phenylpropan-2-yl)amine (Test Substance).
-
Preparation: Add excess Test Substance (approx. 50-100 mg) to a glass vial containing 1.0 mL of the target solvent.
-
Equilibration: Cap the vial and agitate at constant temperature (
) for 24 hours using a rotary shaker. -
Separation: Centrifuge the saturated solution at 10,000 rpm for 10 minutes or filter through a 0.22
PTFE filter (ensure filter compatibility). -
Quantification: Dilute the supernatant with mobile phase and analyze via HPLC-UV (210 nm or 254 nm).
-
Calculation:
Protocol B: Kinetic Solubility (Turbidimetric)
Use this for high-throughput screening during early development.[1][2][3]
-
Stock Solution: Prepare a 10 mM stock of the amine in DMSO.
-
Titration: Aliquot solvent (e.g., PBS buffer or organic mixture) into a 96-well plate.
-
Spiking: Stepwise add the DMSO stock to the solvent while monitoring absorbance at 620 nm (non-absorbing region).[2][3]
-
Endpoint: The solubility limit is defined as the concentration where precipitation causes a sharp increase in absorbance (turbidity).[2][3]
Critical Applications & Process Implications
pH-Dependent Extraction (The "Acid/Base Swing")
The solubility profile allows for high-purity isolation using pH manipulation.[1][2][3]
-
Acidic Phase (pH < 4): The amine forms a water-soluble salt.[1][2][3] Impurities soluble in organics (non-basic neutrals) can be washed away with DCM or Toluene.[1][2][3]
-
Basic Phase (pH > 11): Upon basification (e.g., with NaOH), the amine reverts to its lipophilic free base.[1][3] It can then be quantitatively extracted into DCM or MTBE.[2][3]
Crystallization Strategy
For the Hydrochloride Salt :
-
Method: Dissolve the free base in minimal cold IPA. Add concentrated HCl (in IPA/Dioxane). Slowly add Heptane until turbidity persists. Cool to
.[2][3]
Visualization: Solubility Determination Workflow
The following diagram outlines the standard operating procedure (SOP) for determining the solubility profile.
Figure 2: Step-by-step workflow for experimental solubility determination.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 16211128, (S)-1-Methoxy-3-phenylpropan-2-amine hydrochloride. Retrieved from [Link][1][3]
-
Organisation for Economic Co-operation and Development (OECD). Test No. 105: Water Solubility. OECD Guidelines for the Testing of Chemicals, Section 1. Retrieved from [Link][1][3]
-
Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews. Retrieved from [Link]
-
European Chemicals Agency (ECHA). Guidance on Information Requirements and Chemical Safety Assessment: Chapter R.7a: Endpoint specific guidance. Retrieved from [Link]
